molecular formula C16H15NO4 B094603 (4-Benzyloxycarbonylaminophenyl)-acetic acid CAS No. 17859-70-0

(4-Benzyloxycarbonylaminophenyl)-acetic acid

Cat. No.: B094603
CAS No.: 17859-70-0
M. Wt: 285.29 g/mol
InChI Key: GIXZPLVJWDISOJ-UHFFFAOYSA-N
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Description

(4-Benzyloxycarbonylaminophenyl)-acetic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This aromatic acetic acid derivative features a benzyloxycarbonyl (Cbz) protected amine group, making it particularly valuable for peptide synthesis and as a synthetic intermediate for the development of more complex bioactive molecules . The compound's structural features are designed to facilitate further chemical modifications, allowing researchers to explore structure-activity relationships in drug discovery programs. As a specialty fine chemical, this compound serves primarily as a key intermediate in organic synthesis and pharmaceutical development. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under mild conditions, enabling the controlled synthesis of amine-containing target molecules without affecting other functional groups . This reagent is provided as a high-purity material suitable for research applications including the development of enzyme inhibitors, receptor ligands, and other pharmacologically active compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should consult safety data sheets and implement appropriate laboratory safety practices when handling this compound.

Properties

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZPLVJWDISOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Cbz-Oxycarbonylsuccinimide (Cbz-OSu)

A widely adopted method involves reacting 4-aminophenylacetic acid with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in a biphasic solvent system.

Procedure :

  • Dissolve 4-aminophenylacetic acid (10 mmol) in 0.03 M aqueous sodium hydroxide (100 mL) and 1,2-dimethoxyethane (DME, 20 mL).

  • Adjust pH to 9.5 using dilute HCl.

  • Add Cbz-OSu (12 mmol) dissolved in DME (20 mL) dropwise under ice-cooling.

  • Maintain pH at 9.5 via NaOH addition and stir for 12 hours at 25°C.

  • Extract with ethyl acetate, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate.

Yield : 85–90% after trituration.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Cbz-OSu, releasing N-hydroxysuccinimide as a byproduct. The biphasic system enhances reagent solubility while minimizing hydrolysis.

Alternative Protection with Benzyl Chloroformate (Cbz-Cl)

For larger-scale synthesis, benzyl chloroformate offers a cost-effective alternative.

Procedure :

  • Suspend 4-aminophenylacetic acid (10 mmol) in DME (50 mL) and 10% aqueous Na₂CO₃ (50 mL).

  • Add Cbz-Cl (12 mmol) dropwise at 0°C.

  • Stir for 6 hours, monitor pH (maintain >9), and extract with ethyl acetate.

  • Acidify the aqueous layer to pH 2–3, extract the product, and crystallize from ethanol/water.

Yield : 75–80%.

Challenges :

  • Competitive hydrolysis of Cbz-Cl in aqueous media necessitates strict pH control.

  • Carboxylic acid protonation prevents undesired acylation.

Multi-Step Synthesis via Ester Intermediates

Esterification Followed by Amine Protection

This approach mitigates side reactions by temporarily masking the carboxylic acid as an ester.

Step 1: Esterification of 4-Nitrophenylacetic Acid

  • Reflux 4-nitrophenylacetic acid (10 mmol) in ethanol (50 mL) with H₂SO₄ (1 mL) for 6 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to obtain ethyl 4-nitrophenylacetate (95% yield).

Step 2: Reduction of Nitro Group

  • Hydrogenate ethyl 4-nitrophenylacetate (10 mmol) in THF (50 mL) with 10% Pd/C (0.5 g) under H₂ (1 atm) for 12 hours.

  • Filter and concentrate to yield ethyl 4-aminophenylacetate (90% yield).

Step 3: Cbz Protection

  • Follow the Cbz-OSu method (Section 2.1) to protect the amine.

  • Isolate ethyl (4-benzyloxycarbonylaminophenyl)acetate (88% yield).

Step 4: Ester Hydrolysis

  • Reflux the ester (10 mmol) in 2 M NaOH (30 mL) and ethanol (20 mL) for 4 hours.

  • Acidify with HCl, extract with ethyl acetate, and crystallize to obtain the target compound (92% yield).

Industrial-Scale Optimization

The patent US4412082A outlines a scalable protocol using benzyl ether intermediates, though adapted for hydroxyl group protection. Key adaptations include:

  • Solvent Selection : Toluene replaces DME for cost efficiency.

  • Catalyst Use : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate reaction rates.

  • Workflow Integration : Byproduct benzyl chloride is recycled for benzyl ether synthesis, enhancing sustainability.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Direct Cbz-OSu85–90%>95%LowModerate
Cbz-Cl in Biphasic Media75–80%90%ModerateHigh
Ester-Mediated Route80–85%>98%HighLow

Key Observations :

  • The direct Cbz-OSu method balances yield and simplicity but requires costly reagents.

  • Industrial settings favor Cbz-Cl for cost, albeit with tighter process control.

  • The ester-mediated route achieves high purity, ideal for pharmaceutical applications.

Critical Reaction Parameters

pH Control

Maintaining pH >9 during amine protection is crucial to ensure deprotonation of the amine (pKₐ ~5) and suppress carboxylic acid reactivity (pKₐ ~3–4).

Solvent Systems

  • Polar Aprotic Solvents : DME enhances reagent solubility without hydrolyzing Cbz-OSu.

  • Water-Insoluble Solvents : Toluene or ethyl acetate facilitate extractions and reduce emulsion formation.

Temperature and Time

  • Cbz-OSu Reactions : Optimal at 25°C for 12 hours.

  • Cbz-Cl Reactions : Require 0–5°C to minimize hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyloxycarbonylaminophenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the free amine.

Scientific Research Applications

The compound (4-Benzyloxycarbonylaminophenyl)-acetic acid is a notable organic compound with diverse applications in scientific research, particularly in the fields of chemistry and biology. Its structure features a benzyloxycarbonyl group attached to an aminophenyl-acetic acid moiety, which allows for various functional uses in synthetic and biological contexts.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to protect the amino group allows for selective reactions that can lead to the formation of various derivatives. The benzyloxycarbonyl (Cbz) group is particularly useful in peptide synthesis, where it can facilitate the formation of peptide bonds without interfering with other functional groups present in the substrate.

Biological Studies

The compound is utilized in biological research, particularly in studies involving enzyme-substrate interactions. For instance, it can act as a substrate or inhibitor for certain proteases, allowing researchers to investigate the mechanisms of enzyme activity and inhibition. The protective benzyloxycarbonyl group can also enhance the stability of the compound during biological assays.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activities that are beneficial for treating various conditions. Research indicates that compounds with similar structures can function as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and other cardiovascular diseases .

Industrial Applications

The compound finds utility in the production of specialty chemicals and pharmaceuticals. Its synthetic routes are adaptable for industrial-scale production, making it a candidate for large-scale applications in chemical manufacturing processes.

Case Studies

Several studies highlight the utility of this compound:

  • Enzyme Studies : Research has demonstrated its effectiveness as a substrate for proteases, providing insights into enzyme specificity and catalytic mechanisms.
  • Pharmaceutical Development : Investigations into its derivatives have shown potential as antihypertensive agents, similar to other known ACE inhibitors, underscoring its relevance in drug discovery efforts.

Mechanism of Action

The mechanism of action of (4-Benzyloxycarbonylaminophenyl)-acetic acid largely depends on its role in specific reactions or applications. In the context of enzyme inhibition, the benzyloxycarbonyl group can protect the amino group, allowing the compound to interact with the active site of enzymes without premature reaction. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound -NH(Cbz) at C4 C₁₆H₁₅NO₄ 285.29 Intermediate in β-lactam synthesis
Amino(4-bromophenyl)acetic acid -NH₂ and -Br at C4 C₈H₈BrNO₂ 244.06 Chiral building block for peptidomimetics
(S)-Amino-(4-chloro-phenyl)-acetic acid -NH₂ and -Cl at C4 (S-isomer) C₈H₈ClNO₂ 199.61 Enantioselective synthesis of antibiotics
4-Butoxybenzeneacetic acid -O(CH₂)₃CH₃ at C4 C₁₂H₁₆O₃ 208.25 Surfactant/precursor for liquid crystals
2-(4-Methoxy-2-methylphenyl)acetic acid -OCH₃ and -CH₃ at C4/C2 C₁₀H₁₂O₃ 194.19 Anti-inflammatory agent
Bis(4-chlorophenyl)acetic acid Two -Cl groups at C4 positions C₁₄H₁₀Cl₂O₂ 281.14 Herbicide metabolite

Functional Group Impact on Reactivity and Solubility

  • Cbz Group vs. Halogens: The Cbz group in the target compound increases steric bulk and reduces polarity compared to halogenated analogs like Amino(4-bromophenyl)acetic acid. This makes the Cbz-protected derivative less water-soluble but more stable in organic solvents during coupling reactions .
  • Electron-Withdrawing Effects: Chloro and bromo substituents (e.g., in and ) enhance electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. In contrast, the Cbz group’s carbamate moiety directs reactivity toward deprotection under acidic or hydrogenolytic conditions .
  • Alkoxy vs. Acyloxy Groups : The butoxy group in 4-Butoxybenzeneacetic acid imparts higher lipophilicity than the Cbz group, making it suitable for lipid-based formulations.

Biological Activity

(4-Benzyloxycarbonylaminophenyl)-acetic acid, identified by its CAS number 17859-70-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a phenyl ring substituted with a benzyloxycarbonyl group and an acetic acid moiety. This unique configuration may influence its interaction with biological targets.

Molecular Formula: C17_{17}H19_{19}N2_{2}O4_{4}

Molecular Weight: 315.34 g/mol

Melting Point: 158 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The proposed mechanisms include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation: The compound could act as a modulator for certain receptors, influencing signaling pathways.
  • DNA Interaction: There is evidence suggesting that it may bind to DNA, leading to alterations in gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is lipophilic, which may facilitate its absorption and distribution within biological systems. Studies suggest:

  • Absorption: Rapid absorption post-administration.
  • Distribution: High affinity for fatty tissues.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites.
  • Excretion: Predominantly excreted via urine.

Case Studies and Research Findings

  • Case Study: Antitumor Activity in Murine Models
    • A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .
  • Clinical Trials
    • Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for various cancers. Preliminary results indicate improved patient outcomes when used alongside standard chemotherapy agents .

Q & A

Q. What are the established synthetic routes for (4-Benzyloxycarbonylaminophenyl)-acetic acid, and how is its purity validated?

The compound is typically synthesized via coupling reactions involving (4-aminophenyl)acetic acid with benzyloxycarbonyl (Cbz) chloride under basic conditions. Evidence from azetidinone analogue synthesis shows that (4-Benzyloxycarbonylaminophenyl)acetic acid reacts with imines in multi-step protocols, yielding intermediates for tubulin-targeting agents . Purity validation involves HPLC (≥95% purity), NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm, Cbz carbonyl at ~170 ppm in 13C^{13}\text{C} NMR), and mass spectrometry (expected molecular ion: [M+H]+^+ = 315.3 g/mol) .

Q. How is this compound utilized in peptide synthesis or protecting-group strategies?

The Cbz group serves as a temporary amine protector in peptide synthesis, enabling selective deprotection via hydrogenolysis (H2_2/Pd-C) or acidic cleavage (e.g., TFA). For example, in azetidinone synthesis, the Cbz-protected intermediate is deprotected immediately after coupling to generate bioactive derivatives . This contrasts with tert-butyloxycarbonyl (Boc), which requires stronger acids for removal .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H^1\text{H} NMR : Aromatic protons (δ 7.2–7.4 ppm), methylene groups (δ 3.6–4.2 ppm for CH2_2COO).
  • 13C^{13}\text{C} NMR : Cbz carbonyl (δ ~170 ppm), aromatic carbons (δ 120–140 ppm).
  • FT-IR : C=O stretch (~1720 cm1^{-1}), N-H stretch (~3350 cm1^{-1}).
  • LC-MS : To confirm molecular weight and purity (>95%) .

Q. What solubility and stability considerations apply to this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and dichloromethane but poorly soluble in water. Stability tests indicate decomposition under prolonged light exposure or strong bases, necessitating storage at 2–8°C in inert atmospheres .

Q. How does the Cbz group influence reactivity in subsequent derivatization?

The Cbz group’s electron-withdrawing nature reduces nucleophilicity at the phenylacetic acid moiety, directing reactions to the carboxyl group (e.g., esterification or amidation). This is critical in synthesizing boronic ester derivatives for Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. What strategies mitigate low yields (<15%) in synthesizing Cbz-protected intermediates?

Low yields (e.g., 10.6% in azetidinone synthesis) often arise from steric hindrance or competing side reactions. Optimizations include:

  • Using coupling agents like EDC/HOBt for carboxyl activation.
  • Solvent screening (e.g., THF vs. DMF) to improve imine reactivity.
  • Temperature control (0–25°C) to suppress byproducts .

Q. How can boronic ester derivatives of this compound be synthesized for cross-coupling applications?

The phenylacetic acid can be converted to a boronic ester via Miyaura borylation. For example, (4-CBZ-aminophenyl)boronic acid pinacol ester is synthesized using bis(pinacolato)diboron and Pd catalysts, enabling Suzuki-Miyaura reactions to form biaryl structures . Reaction conditions (e.g., 80°C, 12h in dioxane) and purification via silica chromatography are critical .

Q. What analytical challenges arise in deprotection studies, and how are they resolved?

Deprotection via hydrogenolysis may leave residual Pd catalysts, detectable via ICP-MS. Alternatively, TFA-mediated cleavage requires careful monitoring by TLC (Rf_f shift) and LC-MS to confirm removal of the Cbz group (mass loss: 135 Da) .

Q. How does this compound compare to other amine-protecting groups in peptide synthesis?

Unlike acid-labile Boc groups, Cbz requires hydrogenolysis, making it incompatible with sulfur-containing peptides. However, Cbz offers higher stability toward nucleophiles compared to Fmoc, which is base-sensitive. Comparative studies show Cbz’s utility in solid-phase synthesis of azetidinones .

Q. What mechanistic insights explain byproduct formation in Cbz-mediated reactions?

Common byproducts include over-alkylated species (e.g., di-Cbz derivatives) or hydrolyzed intermediates. DFT studies suggest that electron-deficient aromatic rings favor electrophilic attack at the carboxyl group over the amine. Kinetic control (shorter reaction times) and stoichiometric adjustments reduce these side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Benzyloxycarbonylaminophenyl)-acetic acid
Reactant of Route 2
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(4-Benzyloxycarbonylaminophenyl)-acetic acid

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